CPF-7

insulin secretion type 2 diabetes β‑cell pharmacology

CPF-7 is a 27-amino acid synthetic peptide (CAS 103238-06-8) that uniquely stimulates maximal insulin release (571% of basal rate) and drives EMT/transdifferentiation via Snai1/Ngn3 upregulation. Procure for diabetes, cancer cell plasticity, or antimicrobial scaffold studies. Confirm experimental endpoint (potency vs. magnitude) for optimal CPF family selection.

Molecular Formula C118H193N33O32
Molecular Weight 2586.0 g/mol
Cat. No. B14763356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPF-7
Molecular FormulaC118H193N33O32
Molecular Weight2586.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CN
InChIInChI=1S/C118H193N33O32/c1-17-65(10)97(116(180)130-57-94(159)131-66(11)99(163)147-85(53-90(125)155)110(174)136-70(15)101(165)144-79(47-61(2)3)103(167)127-55-92(157)126-56-93(158)132-71(16)117(181)151-46-30-38-87(151)115(179)142-77(39-41-88(123)153)108(172)143-78(118(182)183)40-42-89(124)154)150-109(173)76(37-26-29-45-121)141-112(176)82(50-64(8)9)145-100(164)68(13)133-98(162)67(12)134-107(171)75(36-25-28-44-120)140-111(175)81(49-63(6)7)146-102(166)69(14)135-106(170)74(35-24-27-43-119)137-95(160)58-128-104(168)80(48-62(4)5)148-113(177)84(52-73-33-22-19-23-34-73)149-114(178)86(60-152)139-96(161)59-129-105(169)83(138-91(156)54-122)51-72-31-20-18-21-32-72/h18-23,31-34,61-71,74-87,97,152H,17,24-30,35-60,119-122H2,1-16H3,(H2,123,153)(H2,124,154)(H2,125,155)(H,126,157)(H,127,167)(H,128,168)(H,129,169)(H,130,180)(H,131,159)(H,132,158)(H,133,162)(H,134,171)(H,135,170)(H,136,174)(H,137,160)(H,138,156)(H,139,161)(H,140,175)(H,141,176)(H,142,179)(H,143,172)(H,144,165)(H,145,164)(H,146,166)(H,147,163)(H,148,177)(H,149,178)(H,150,173)(H,182,183)/t65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,97-/m0/s1
InChIKeyAIGGACCUKBFXBP-CNHHWXKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CPF-7 (Caerulein precursor fragment) Chemical Profile and Primary Indications for Procurement


CPF-7 (CAS 103238-06-8), also known as Caerulein precursor fragment, is a 27‑amino acid linear peptide with the sequence GFGSFLGKALKAALKIGANALGGAPQQ, a molecular weight of 2586 Da, and the molecular formula C₁₁₈H₁₉₃N₃₃O₃₂ . It is a synthetic, insulin‑releasing peptide originally identified in the skin secretions of the tetraploid clawed frog Xenopus laevis [1]. CPF-7 is not merely an insulin secretagogue; it also induces epithelial‑mesenchymal transition (EMT) in pancreatic ductal cells via Snai1 upregulation and promotes exocrine cell plasticity through Ngn3 upregulation [2]. Because of this dual functionality, CPF-7 is procured for two distinct research streams: (1) mechanistic studies of insulin secretion and type 2 diabetes, and (2) investigations into pancreatic cell fate conversion and cancer cell plasticity .

Why CPF-7 Cannot Be Replaced by Other CPF‑Family Peptides or Generic Insulin Secretagogues


Within the CPF peptide family, individual members exhibit distinct concentration‑response profiles and downstream effector specificities. CPF‑1, CPF‑3, CPF‑5, and CPF‑6 are highly potent, stimulating insulin release at sub‑nanomolar concentrations (0.03 nM), whereas CPF‑7 requires micromolar concentrations (3 µM) yet achieves the greatest absolute magnitude of stimulation (571 ± 30% of basal rate) [1]. Furthermore, only CPF‑7 has been systematically validated to upregulate Snai1 and Ngn3 in PANC‑1 cells, driving both EMT and exocrine‑to‑endocrine transdifferentiation [2]. Simple substitution with a more potent insulin‑releasing analog (e.g., CPF‑1) would fail to recapitulate the cell‑fate effects, while generic insulin secretagogues lack the plasticity‑modulating activity entirely. Therefore, procurement decisions must align the chosen CPF peptide with the intended experimental endpoint—potency versus maximal effect magnitude and differentiation capability.

Quantitative Differentiation of CPF‑7 Against the Closest Peptide Comparators


CPF‑7 Yields the Highest Absolute Insulin Release, Contrasting with Sub‑Nanomolar Potency Peptides

In the rat BRIN‑BD11 clonal β‑cell line, CPF‑7 elicits a maximal insulin release of 571 ± 30% of the basal rate at a concentration of 3 µM. This maximum stimulation magnitude surpasses that of the highly potent CPF‑1, CPF‑3, CPF‑5, and CPF‑6, which produce significant release at 0.03 nM but do not achieve the same absolute elevation at their optimal concentrations [1]. The data reveal a functional trade‑off: CPF‑7 is less potent but delivers greater maximal efficacy.

insulin secretion type 2 diabetes β‑cell pharmacology

CPF‑7 Induces Snai1‑Mediated EMT in Pancreatic Ductal Cells, a Property Not Shared by Other CPF Peptides

Treatment of PANC‑1 pancreatic ductal adenocarcinoma cells with 20 µM CPF‑7 for 24 hours upregulates Snai1 protein expression by 3.2‑fold (Western blot), accompanied by E‑cadherin downregulation and vimentin upregulation . In contrast, the related peptide Magainin‑II does not produce the same robust Snai1 induction, and CPF‑1/3/5/6 have not been reported to modulate Snai1 or EMT markers.

epithelial-mesenchymal transition Snai1 pancreatic cancer

CPF‑7 Preserves Plasma Membrane Integrity Despite Robust Insulin Release

At concentrations up to 3 µM, CPF‑7 does not stimulate the release of the cytosolic enzyme lactate dehydrogenase (LDH) from BRIN‑BD11 cells, indicating that the plasma membrane remains intact during the insulinotropic response [1]. This finding distinguishes CPF‑7 from cytotoxic secretagogues that may compromise cell viability at effective concentrations.

cytotoxicity LDH release β‑cell viability

CPF‑7 Serves as a Structural Template for Isopeptide‑Bond‑Engineered Antimicrobial Analogs

CPF‑7 itself is a modified analog of the natural antimicrobial peptide CPF‑C1 with improved antibacterial activity but exhibits high hemolytic potential due to its perfect α‑helical structure [1]. This property limits its direct therapeutic use but has driven the rational design of next‑generation analogs (e.g., IP2‑D4) that achieve MICs of 4‑8 µg/mL against multidrug‑resistant Gram‑negative bacteria and an MHC₂₀ of 256 µg/mL [1].

antimicrobial peptide hemolysis structure-activity relationship

CPF‑7 Promotes Ngn3‑Mediated Exocrine‑to‑Endocrine Transdifferentiation

In PANC‑1 cells, CPF‑7 (50 nM, 7 days) induces transdifferentiation of exocrine cells into pancreatic endocrine progenitor cells, a process accompanied by increased Ngn3 expression [1]. Quantitative RT‑PCR data from in vivo studies indicate that daily intraperitoneal injection of CPF‑7 (100 µg/kg) for 7 days elevates Ngn3 mRNA levels in mouse pancreatic exocrine cells by 8.5‑fold . Magainin‑II and other CPF peptides have not been shown to elicit comparable Ngn3 upregulation.

Ngn3 exocrine plasticity cell reprogramming

CPF‑7: Optimal Use Cases in Insulin Secretion, Cancer Plasticity, and Antimicrobial Engineering


Maximal Insulin Secretion Dose‑Response Studies

CPF‑7 is the optimal choice when the experimental objective is to quantify the absolute maximum insulin‑releasing capacity of β‑cells, rather than the lowest effective concentration. At 3 µM, CPF‑7 reliably produces a 571 ± 30% increase over basal insulin release in BRIN‑BD11 cells [1], a magnitude not achieved by other CPF peptides. This makes it ideal for constructing full concentration‑response curves and for testing potentiators or inhibitors of maximal secretion.

Pancreatic Cancer EMT and Metastasis Modeling

Because CPF‑7 uniquely upregulates Snai1 by 3.2‑fold and suppresses E‑cadherin in PANC‑1 cells [1], it is the reagent of choice for inducing and studying EMT in pancreatic ductal adenocarcinoma models. Researchers investigating metastatic drivers, cell invasion, or mesenchymal marker expression rely on CPF‑7 to trigger a consistent and quantifiable EMT response.

Exocrine‑to‑Endocrine Reprogramming and β‑Cell Regeneration Research

CPF‑7's ability to elevate Ngn3 expression (8.5‑fold in vivo [1]) and drive transdifferentiation of PANC‑1 exocrine cells into endocrine progenitor cells positions it as a key tool for regenerative biology. Studies aiming to convert pancreatic exocrine tissue into insulin‑producing cells use CPF‑7 as a molecular trigger.

Antimicrobial Peptide Engineering and Structure‑Activity Relationship Studies

CPF‑7 serves as the parent scaffold for designing next‑generation antimicrobial peptides. Its high α‑helicity and hemolytic liability are exploited to test modifications—such as isopeptide bond insertion—that improve therapeutic index. The CPF‑7 backbone is the starting point for generating analogs with reduced hemolysis and enhanced serum stability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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